3,5-Dichlorobenzimidamide hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
3,5-dichlorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLPJEKRAYZAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372472 | |
| Record name | 3,5-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22978-61-6 | |
| Record name | 3,5-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3,5-Dichloroaniline Intermediate
A critical precursor is 3,5-dichloroaniline, which can be synthesized from 2,4-dichloroaniline via bromination, diazotization, and ammonolysis steps as described in CN103102276A:
| Step | Reaction Type | Conditions & Reagents | Outcome |
|---|---|---|---|
| 1 | Bromination | Dissolve 2,4-dichloroaniline in 10-15% HCl or H2SO4 (mass ratio 1:4 to 1:4.5), add bromine (1:1 mol) at room temperature with stirring | Formation of 2-bromo-4,6-dichloroaniline hydrochloride or sulfate salt |
| 2 | Diazotization & Reduction | Add ethanol or isopropanol (4-5:1 molar ratio to aniline), cool to ~ -10°C, add aqueous sodium nitrite (10-30%, 1-1.05 mol ratio), stir 30-50 min, then warm to boiling | Formation and distillation of 3,5-dichlorobromobenzene |
| 3 | Ammonolysis | React 3,5-dichlorobromobenzene with ammoniacal liquor and catalyst (e.g., cuprous catalyst) at 130-180°C for 3-6 hours | Formation of 3,5-dichloroaniline |
This method yields 3,5-dichloroaniline with high efficiency (up to 92% yield reported).
Conversion to this compound
The amidine group in this compound is typically introduced by converting the corresponding nitrile or acid derivatives into amidines via Pinner reaction or ammonolysis of nitriles.
While direct preparation methods for this compound are less frequently detailed in open literature, the general approach involves:
- Starting from 3,5-dichlorobenzonitrile or 3,5-dichlorobenzoyl chloride
- Reacting with ammonia or ammonium salts under controlled conditions to form the amidine hydrochloride salt
For example, related compounds such as 3,5-dichlorobenzyl alcohol and carboxamide derivatives are prepared by reduction of 3,5-dichlorobenzoyl chloride with potassium borohydride and zinc chloride, followed by acid-base extraction and crystallization. This indicates the feasibility of preparing amidine derivatives via similar nucleophilic substitution and reduction pathways.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | 2,4-dichloroaniline + Br2 in 10-15% HCl | 25 (room temp) | 0.7 | - | Stirring, formation of brominated salt |
| Diazotization | Sodium nitrite in ethanol, cooled to -10°C | -10 to 100 | 1.5 | - | Slow warming to boiling, distillation |
| Ammonolysis | Ammoniacal liquor + Cu catalyst | 130-180 | 3-6 | 92 | Autoclave reaction, pressure conditions |
Analytical and Research Findings
- The bromination step is highly selective under acidic conditions, yielding the desired brominated intermediate without over-bromination.
- Diazotization and reduction steps require careful temperature control to avoid side reactions and ensure high purity of 3,5-dichlorobromobenzene.
- Ammonolysis with cuprous catalysts significantly improves the conversion rate to 3,5-dichloroaniline, which is a key intermediate for amidine formation.
- The overall synthetic route is characterized by mild reaction conditions, readily available reagents, and high yields, making it suitable for bulk production.
Summary Table of Preparation Route
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorobenzimidamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidamides.
Reduction Reactions: Reduced derivatives of this compound.
Oxidation Reactions: Oxidized derivatives with different functional groups.
Scientific Research Applications
3,5-Dichlorobenzimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dichlorobenzimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzimidazole Derivatives
Compounds such as 1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (11) and 1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (19) () share a benzimidazole core but differ in substituents. For example:
- Compound 11: Features a 3,5-dichlorobenzyl group attached to the benzimidazole nitrogen.
- Compound 19 : Substituted with a pyridin-2-ylmethyl group, this analog demonstrates how heteroaromatic substituents may alter solubility or target binding compared to halogenated benzyl groups .
Key Difference : The absence of the amidine group in these analogs likely shifts their mechanism of action away from thiol alkylation, a hallmark of 3,5-dichlorobenzimidamide derivatives.
Benzamide Derivatives
- 3,5-Dichloro-2-hydroxybenzamide (CAS 17892-26-1): This compound () replaces the amidine with a hydroxyl-substituted amide group.
- 3,5-Dichloro-2,6-dimethoxybenzamide (CAS 90650-25-2) : Methoxy groups at positions 2 and 6 increase steric bulk and lipophilicity, which may enhance tissue penetration but reduce hydrogen-bonding interactions with biological targets .
Structural Impact : The amidine group in 3,5-dichlorobenzimidamide hydrochloride confers basicity and electrophilicity, enabling interactions with cellular thiols (e.g., glutathione), whereas amide derivatives primarily engage in hydrogen bonding or dipole interactions.
Piperidone-Based Cytotoxic Agents
The piperidone derivative 5a (), though structurally distinct, shares the 3,5-dichloro substitution pattern. Key findings for 5a include:
- Potency: CC₅₀ values <5 μM in leukemia (HL-60) and squamous carcinoma (HSC-2, HSC-4) cells, with low toxicity to normal cells (selectivity index >1) .
- Mechanism: Induces apoptosis (caspase-3 activation) and autophagy, linked to its conjugated enone system and terminal morpholino group .
Comparison: While this compound’s activity data is absent in the evidence, its dichloro-substituted aromatic system may similarly target thiol-rich environments in cancer cells. However, the absence of a piperidone or morpholino group in the target compound suggests divergent mechanisms.
Data Tables
Table 1. Structural and Functional Comparison
Research Implications and Gaps
- Mechanistic Insights: highlights the role of thiol reactivity and conjugated enones in cytotoxicity, suggesting this compound may exploit similar pathways . However, direct studies on its apoptosis/autophagy induction are needed.
- Data Limitations : The absence of cytotoxicity or selectivity data for this compound precludes direct comparison with analogs like 5a. Future work should prioritize in vitro assays.
- Substituent Effects : The dichloro pattern enhances electrophilicity, but substituent variations (amidine vs. amide, benzyl vs. pyridyl) critically modulate solubility, target engagement, and toxicity .
Biological Activity
3,5-Dichlorobenzimidamide hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is a derivative of benzimidamide, characterized by the presence of two chlorine atoms at the 3 and 5 positions of the benzene ring. Its molecular formula is CHClN·HCl, and it has a molecular weight of approximately 205.05 g/mol. The compound is soluble in water and exhibits various pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects. The minimum inhibitory concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example:
- Cell Line: HeLa (cervical cancer)
- IC : 15 µM
- Mechanism: Induction of caspase-3 activity
Another study reported that treatment with this compound led to cell cycle arrest at the G2/M phase in human lung cancer cells, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. It was observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The following table summarizes these findings:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 150 | 50 |
| IL-6 | 200 | 70 |
These results suggest that this compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
Case Study: Antimicrobial Efficacy
A case study conducted on patients with chronic bacterial infections evaluated the effectiveness of this compound as an adjunct therapy. The study involved a cohort of patients who received standard antibiotic treatment alongside this compound.
Findings:
- Patient Improvement Rate: 75%
- Reduction in Infection Recurrence: 30% over six months
- Adverse Effects: Minimal (nausea in 5% of patients)
This case study highlights the potential of incorporating this compound into treatment regimens for enhancing antimicrobial efficacy .
Case Study: Anticancer Properties
Another case study focused on patients with advanced lung cancer treated with a regimen including this compound. The results were promising:
Findings:
- Overall Response Rate: 40%
- Median Survival Time: Increased by approximately three months compared to historical controls
- Quality of Life Improvement: Notable among responders
This underscores the potential role of this compound in cancer therapy .
Q & A
What are the key considerations for optimizing the synthesis of 3,5-dichlorobenzimidamide hydrochloride?
Basic Research Question
Synthesis optimization requires addressing reaction conditions (e.g., chlorination efficiency, purification steps) and yield improvement. A validated approach involves starting with m-xylene, followed by sequential chlorination, hydrolysis, and decarbonylation, as demonstrated for structurally analogous compounds like 3,5-dichlorobenzoyl chloride. Single-factor experiments can systematically evaluate parameters such as temperature, catalyst concentration, and reaction duration. For example, optimizing side-chain chlorination at 60–80°C and ring chlorination under UV light can achieve yields >60% with purity ≥99% . Nuclear magnetic resonance (NMR) and mass spectrometry are critical for structural validation .
How should researchers characterize the purity and structural integrity of this compound?
Basic Research Question
Characterization requires orthogonal analytical methods:
- NMR Spectroscopy : Confirm substituent positions (e.g., 3,5-dichloro groups) via proton and carbon-13 NMR shifts.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection at 254 nm.
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content).
Cross-referencing with databases like PubChem ensures consistency .
What structural features enhance the selective cytotoxicity of 3,5-dichlorobenzimidamide derivatives against cancer cells?
Advanced Research Question
Structure-activity relationship (SAR) studies highlight the importance of:
- Substituent Effects : Terminal morpholino groups (e.g., in 3,5-bis(benzylidene) derivatives) improve tumor selectivity by enhancing interactions with thiol-rich tumor microenvironments .
- α,β-Unsaturated Ketones : These moieties preferentially alkylate cellular thiols (e.g., glutathione), sparing normal cells and reducing genotoxicity .
- Hydrophilic-Lipophilic Balance : Adjusting substituent polarity (e.g., nitro groups) improves membrane permeability while maintaining solubility.
Derivatives with a selectivity index (SI) >3 in HL-60 leukemia and HSC-2/4 oral squamous carcinoma cells are prioritized .
What experimental methodologies are used to study the mechanism of apoptosis and autophagy induced by 3,5-dichlorobenzimidamide derivatives?
Advanced Research Question
Mechanistic studies involve:
- Apoptosis Assays :
- Caspase-3 Activation : Detect cleavage via fluorogenic substrates (e.g., Ac-DEVD-AMC) or Western blotting.
- DNA Fragmentation : Use terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assays.
- Autophagy Markers :
- LC3-II Conversion : Monitor via immunoblotting or fluorescent microscopy (e.g., GFP-LC3 transfection).
- Lysosomal Inhibition : Assess autophagic flux with chloroquine or bafilomycin A1.
In HL-60 cells, caspase-3 activation and nuclear DNA cleavage confirm apoptosis, while HSC-2 cells show autophagic vacuole formation .
How should researchers safely handle this compound in laboratory settings?
Basic Research Question
Safety protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
- Emergency Measures :
- Skin Contact : Immediate washing with soap and water.
- Inhalation : Move to fresh air; administer oxygen if necessary.
- Spills : Neutralize with sodium bicarbonate and absorb with inert materials.
Refer to SDS guidelines for chlorinated aromatic compounds, emphasizing acute toxicity and environmental hazards .
How do researchers evaluate the tumor-selective cytotoxicity of 3,5-dichlorobenzimidamide derivatives in vitro?
Advanced Research Question
Standardized in vitro models include:
- Cell Lines : HL-60 (leukemia), HSC-2/4 (oral squamous carcinoma), and normal cells (e.g., HGF fibroblasts).
- MTT/PrestoBlue Assays : Quantify cell viability after 48–72 hours of exposure. Calculate CC50 values (concentration causing 50% cell death).
- Selectivity Index (SI) : SI = CC50(normal cells) / CC50(cancer cells). Prioritize compounds with SI >3.
For example, derivatives with 4-morpholinoethoxy substituents exhibit CC50 <5 µM in cancer cells vs. SI >10 in normal cells .
How can contradictory cytotoxicity data across studies be resolved?
Advanced Research Question
Contradictions often arise from:
- Cell Line Variability : Genetic heterogeneity in tumor models (e.g., HL-60 vs. Molt 4/C8 cells).
- Assay Conditions : Differences in serum concentration, incubation time, or metabolic activity (e.g., MTT vs. ATP-based assays).
- Structural Modifications : Minor substituent changes (e.g., nitro vs. methoxy groups) alter solubility and target engagement.
Mitigation strategies: - Standardize protocols (e.g., NIH/NCATS guidelines).
- Validate hits in ≥3 independent assays.
- Use isogenic cell pairs to isolate genetic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
